molecular formula C14H16BrF2N3O B2582277 2-[(2-bromo-4,6-difluorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide CAS No. 1797885-11-0

2-[(2-bromo-4,6-difluorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide

Cat. No.: B2582277
CAS No.: 1797885-11-0
M. Wt: 360.203
InChI Key: ZMMGIJIFSSHPGR-UHFFFAOYSA-N
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Description

2-[(2-bromo-4,6-difluorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide is a synthetic organic compound characterized by the presence of a bromo-difluorophenyl group, an amino group, and a cyano-dimethylpropyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-bromo-4,6-difluorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide typically involves multiple steps:

    Formation of the Bromo-Difluorophenyl Intermediate: The starting material, 2-bromo-4,6-difluoroaniline, is synthesized through halogenation reactions involving bromine and fluorine sources under controlled conditions.

    Amidation Reaction: The intermediate is then reacted with N-(1-cyano-1,2-dimethylpropyl)acetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromo group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be subjected to oxidation reactions to introduce additional functional groups or reduction reactions to modify existing ones.

    Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., azido or thiol derivatives.

    Oxidation: Products include oxidized derivatives with additional functional groups.

    Reduction: Reduced forms of the compound with altered functional groups.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology

The compound’s structure suggests potential biological activity, possibly as an inhibitor of specific enzymes or receptors. Research could explore its effects on cellular pathways and its potential as a lead compound in drug discovery.

Medicine

Given its structural features, the compound may exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities. Studies could investigate its efficacy and safety in preclinical models.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which 2-[(2-bromo-4,6-difluorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2-bromo-4,6-difluorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide shares similarities with other halogenated aromatic amides, such as 2-[(2-chloro-4,6-difluorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide.
  • Differences: The presence of different halogens (bromo vs. chloro) can significantly affect the compound’s reactivity and biological activity.

Uniqueness

The unique combination of bromo and difluoro substituents in the phenyl ring, along with the cyano-dimethylpropyl group, imparts distinct chemical and biological properties to the compound. This makes it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

2-(2-bromo-4,6-difluoroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrF2N3O/c1-8(2)14(3,7-18)20-12(21)6-19-13-10(15)4-9(16)5-11(13)17/h4-5,8,19H,6H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMGIJIFSSHPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CNC1=C(C=C(C=C1Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrF2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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